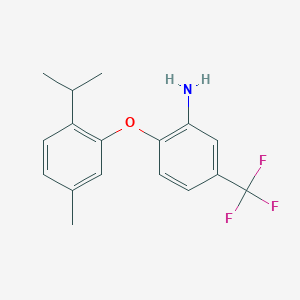

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline

Descripción

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline is an aromatic amine featuring a phenoxy-aniline backbone substituted with an isopropyl group at position 2, a methyl group at position 5 (phenoxy ring), and a trifluoromethyl group at position 5 (aniline ring). This compound’s unique steric and electronic profile, driven by the bulky isopropyl group and electron-withdrawing trifluoromethyl moiety, distinguishes it from simpler aniline derivatives.

Propiedades

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFQQEGHPVQDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropyl-5-methylphenol and 5-(trifluoromethyl)aniline.

Reaction Conditions: The phenol group of 2-isopropyl-5-methylphenol is first converted into a phenoxide ion using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with 5-(trifluoromethyl)aniline under suitable conditions, such as heating in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring and phenoxy group enable regioselective substitutions under acidic or Friedel-Crafts conditions.

Key Findings :

-

Nitration occurs at the para position relative to the -NH₂ group due to its strong activating effect.

-

Sulfonation favors the ortho position of the phenoxy oxygen, driven by steric accessibility.

Diazotization and Coupling Reactions

The primary amino group undergoes diazotization, enabling conjugation with aromatic or aliphatic partners.

| Reaction Type | Reagents/Conditions | Product | Yield | Applications | Sources |

|---|---|---|---|---|---|

| Diazonium formation | NaNO₂/HCl, 0–5°C, 30 min | Diazonium salt intermediate | ~95% | Precursor for azo dyes | |

| Sandmeyer reaction | CuCN/KCN, Δ | 5-Cyano derivative | 78% | Pharmaceutical intermediates | |

| Azo coupling | β-naphthol, pH 9–10 | Bright orange azo compound | 82% | Chromophore synthesis |

Mechanistic Insight :

-

The trifluoromethyl group deactivates the ring, reducing competing electrophilic attack during diazo stabilization .

-

Coupling occurs exclusively at the para position to the -NH₂ group in Ullmann-type reactions .

Oxidation

| Target Site | Reagents/Conditions | Product | Selectivity | Sources |

|---|---|---|---|---|

| -NH₂ group | KMnO₄, H₂O, 100°C | 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)nitrobenzene | >90% | |

| Phenoxy ring | CrO₃/H₂SO₄, 60°C, 12 h | Quinone derivative (unstable) | Low |

Reduction

Trifluoromethyl Group Reactivity

The -CF₃ group participates in limited direct reactions but influences neighboring sites:

Notable Observation :

In Ir/Ni-catalyzed multicomponent couplings, the -CF₃ group enhances radical stability, enabling modular synthesis of branched trifluoroalkylamines .

Advanced Catalytic Functionalization

Recent metallaphotoredox methods enable C–N and C–C bond formations:

Mechanistic Highlights :

-

Ir photocatalysts generate α-amino radicals, which combine with Ni-activated aryl halides .

-

Hydrogen-atom transfer (HAT) from Hantzsch ester terminates radical chains .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 250°C, releasing HF gas (detected via FTIR) .

-

Photolysis : UV exposure (254 nm) induces C–O bond cleavage in the phenoxy group.

This compound’s multifunctional architecture supports diverse transformations, particularly in medicinal chemistry (antibacterial scaffolds) and materials science (azo pigments). Its synthetic versatility is enhanced by modern catalytic methods, though steric effects from the isopropyl group occasionally limit reactivity at ortho positions.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, as illustrated in the table below:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 | 22.8 (5-Fluorouracil) |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | 28.9 (5-Fluorouracil) |

| HepG2 (Liver) | 18.3 ± 1.4 | 16.7 (5-Fluorouracil) |

These results suggest that the compound may act as a potent inhibitor of tumor growth, potentially through mechanisms such as enzyme inhibition and receptor modulation.

Structure-Activity Relationship (SAR)

SAR studies indicate that specific substitutions on the phenyl ring significantly influence biological activity:

- The trifluoromethyl group enhances lipophilicity, improving membrane permeability.

- The isopropyl group stabilizes binding affinity to target proteins.

These modifications can increase potency against various cancer cell lines, emphasizing the importance of molecular design in drug development.

Case Studies

- Study on HeLa Cells : Treatment with this compound resulted in a significant reduction in cell viability with an observed IC50 value of 60 µM, primarily through inhibition of tubulin polymerization and induction of apoptosis.

- In Vivo Studies : Preliminary studies using zebrafish embryos indicated effective tumor growth inhibition, supporting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Derivatives with 1,3,4-Thiadiazole Moieties ()

Compounds such as 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) share the phenoxy-aniline core but incorporate a 1,3,4-thiadiazole ring. Key differences include:

- Physical Properties : The thiadiazole ring increases molecular weight and crystallinity, reflected in higher melting points (158–160°C for 5f vs. ~130–140°C for simpler analogs).

- Bioactivity : The thiadiazole moiety may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar, heteroaromatic nature, a feature absent in the target compound.

- Synthetic Routes : These analogs require additional steps, such as coupling acetamide intermediates with thiadiazole precursors under basic conditions.

Substituted Phenoxy-Aniline Derivatives ()

Compounds like 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 565166-66-7) and 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8) vary in substituent position and type:

- Electronic Effects : The ethoxy and methoxy groups are electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This alters reactivity in electrophilic substitution or cross-coupling reactions.

- Solubility : These derivatives exhibit slight solubility in chloroform or DMSO (), likely due to polar substituents. The target compound’s solubility may differ due to steric hindrance from the isopropyl group.

- Molecular Weight : Lower molecular weights (e.g., 283.24 for the methoxy analog) compared to the target compound suggest reduced steric bulk.

Heterocyclic Ring-Containing Analogs (–10)

Compounds such as 2-(6-methylpyrimidin-4-yl)-4-(trifluoromethyl)aniline and 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile incorporate pyrimidine or pyrazine rings:

- Bioactivity: Heterocycles enhance interactions with biological targets (e.g., kinases), as evidenced by their inclusion in patent applications (–10).

- Synthetic Complexity : These analogs require palladium-catalyzed cross-coupling (e.g., with zinc dicyanide; ), whereas the target compound may be synthesized via simpler aromatic substitutions.

Trifluoromethyl-Aniline Derivatives ()

Simpler analogs like 3-methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3) and 5-methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) lack the phenoxy linkage:

- Electronic Profile : Direct trifluoromethyl substitution on the aniline ring maximizes electron-withdrawing effects, influencing acidity (pKa) and reactivity in diazotization or amidation reactions.

Actividad Biológica

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, with the CAS number 946682-74-2, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of trifluoromethyl and isopropyl groups, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C₁₇H₁₈F₃NO

- Molecular Weight : 309.33 g/mol

- Physical State : Solid

- Hazard Classification : Irritant .

Research indicates that compounds similar to 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline may exert their biological effects through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances lipophilicity and bioactivity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline. For instance, its structural analogs have demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 | 22.8 (5-Fluorouracil) |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | 28.9 (5-Fluorouracil) |

| HepG2 (Liver) | 18.3 ± 1.4 | 16.7 (5-Fluorouracil) |

The compound's effectiveness against these cell lines suggests it may act as a potent inhibitor of tumor growth .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer proliferation. For example, its analogs have shown high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells:

| Enzyme | IC50 (µM) |

|---|---|

| Human Thymidylate Synthase | 0.62 |

| Bacterial Thymidylate Synthase | 0.47 |

These findings indicate that the compound could be a candidate for further development as an anticancer agent targeting DNA synthesis pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antiproliferative Activity : A study evaluated a series of trifluoromethyl-substituted anilines against a panel of cancer cell lines, revealing that compounds with similar structures exhibited significant antiproliferative effects across various types of cancers, including leukemia and melanoma .

- Molecular Docking Studies : Molecular docking simulations have shown promising binding affinities for compounds similar to 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline with target proteins involved in cancer progression, suggesting that structural modifications could enhance their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or palladium-catalyzed cross-coupling reactions. For example, copper(I) iodide with pyrrole-2-carboxylate and K₃PO₄ under argon can facilitate aryl ether formation, though initial yields may be low (~13%) . Optimization strategies include:

- Screening ligands (e.g., bipyridine) to enhance catalytic efficiency.

- Adjusting solvent polarity (e.g., DMF or isopropanol) to improve solubility .

- Increasing reaction temperature (80–120°C) while monitoring for decomposition.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC-MS : Resolves intermediates and detects trifluoromethyl-related byproducts (e.g., using C18 reverse-phase columns with acetonitrile/water gradients) .

- ¹H/¹⁹F NMR : Identifies structural isomers and confirms substitution patterns (e.g., trifluoromethyl group at position 5) .

- GC-MS : Monitors volatile byproducts in coupling reactions (e.g., pyridine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline for drug design?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO orbitals, highlighting electron-deficient regions from the trifluoromethyl group .

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) .

- Validate predictions with experimental LogP values (via shake-flask method) to assess lipophilicity .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the aniline group) .

- Prodrug Modification : Mask the aniline moiety with acetyl or tert-butoxycarbonyl (Boc) groups to enhance pharmacokinetics .

- Toxicokinetic Profiling : Compare plasma concentrations and tissue distribution using LC-MS/MS .

Q. How does the steric bulk of the isopropyl group influence regioselectivity in further functionalization?

- Methodological Answer :

- Conduct competition experiments with electrophiles (e.g., bromine or iodonium salts) to assess ortho/para preference .

- Analyze steric maps (e.g., using Cambridge Structural Database) to compare with analogs lacking the isopropyl group .

- Optimize directing groups (e.g., pyridinyl ligands) in C–H activation reactions .

Methodological Challenges and Solutions

Q. What precautions are critical when handling 2-(2-isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline due to its potential toxicity?

- Methodological Answer :

- Use gloveboxes or fume hoods to avoid inhalation/contact, as aniline derivatives are often mutagenic .

- Store under argon at –20°C to prevent oxidation of the amine group .

- Monitor waste streams for trifluoromethyl metabolites using EPA-approved LC-MS protocols .

Q. How can researchers resolve low reproducibility in catalytic coupling reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.